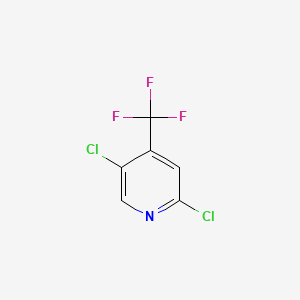

2,5-Dichloro-4-(trifluoromethyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-dichloro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F3N/c7-4-2-12-5(8)1-3(4)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFTRYJQAASFSIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650478 | |

| Record name | 2,5-Dichloro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89719-92-6 | |

| Record name | 2,5-Dichloro-4-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89719-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dichloro-4-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,5-Dichloro-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

2,5-Dichloro-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative of significant interest in the fields of medicinal chemistry and agrochemical synthesis. The strategic incorporation of chlorine atoms and a trifluoromethyl group onto the pyridine ring imparts unique physicochemical properties that are instrumental in modulating biological activity and metabolic stability.[1][2] This guide provides a comprehensive overview of the core physical properties of this compound, offering insights into their determination and relevance in research and development.

The trifluoromethyl group is a strong electron-withdrawing moiety, which significantly influences the electronic character of the pyridine ring.[3] This, in turn, affects the molecule's reactivity, binding interactions with biological targets, and overall pharmacokinetic profile.[2] Understanding the physical properties of this compound is therefore a critical first step in its effective utilization as a building block for novel bioactive molecules.

Core Physical Properties

A summary of the key physical and chemical identifiers for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₂Cl₂F₃N | |

| Molecular Weight | 215.99 g/mol | |

| CAS Number | 89719-92-6 | |

| Appearance | Liquid | |

| Density | 1.542 g/mL at 25 °C | |

| Refractive Index | n20/D 1.482 | |

| Boiling Point | 76 °C at 18 mmHg | [4] |

| Storage Temperature | 2-8°C |

Experimental Determination of Physical Properties: A Methodological Overview

The accurate determination of physical properties is fundamental to chemical research. The values presented above are typically determined using well-established experimental protocols. Understanding the principles behind these methods is crucial for ensuring data integrity and reproducibility.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For compounds like this compound, which may have relatively high boiling points at atmospheric pressure or may be available in limited quantities, vacuum distillation is often the method of choice. The reported boiling point of 76 °C at 18 mmHg was likely determined using such a technique.[4]

Diagram: Workflow for Boiling Point Determination under Reduced Pressure

Caption: A simplified representation of the synthetic utility of this compound.

Safety and Handling

This compound is classified as toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. [5]It is also a flammable liquid and vapor. [5]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with a distinct set of physical properties that make it a useful building block in the synthesis of novel agrochemicals and pharmaceuticals. A thorough understanding of its physical characteristics, supported by robust experimental determination and spectroscopic analysis, is essential for its effective application in research and development. The insights provided in this guide are intended to support scientists and researchers in harnessing the potential of this versatile compound.

References

-

Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. (2015). ResearchGate. [Link]

-

Melting point determination. University of Calgary. [Link]

-

Supporting Information for "Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with a Stable and Readily Available Trifluoromethyl Source". The Royal Society of Chemistry. [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 156-173. [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. [Link]

-

Determination of Melting points and Boiling points. University of Technology. [Link]

-

Melting and Boiling Points Lab Guide. Scribd. [Link]

-

Innovation in Agrochemicals: The Role of Pyridine Intermediates. (2025). Medium. [Link]

-

Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach. [Link]

-

Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]

-

Bolognesi, P., et al. (2009). Investigation of halogenated pyrimidines by X-ray photoemission spectroscopy and theoretical DFT methods. The Journal of Physical Chemistry A, 113(48), 13593-13600. [Link]

-

Melting Point Determination. Mettler Toledo. [Link]

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). ResearchGate. [Link]

-

A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. (2023). ACS Publications. [Link]

-

Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations. (2019). UC Merced. [Link]

-

Supporting Information for "A general and practical copper-catalyzed trifluoromethylation of aryl iodides and bromides". The Royal Society of Chemistry. [Link]

-

13C NMR Spectroscopy. University of Calgary. [Link]

-

Synthesis and Evaluation of Photophysical Properties of C-3 Halogenated Derivatives of 2-Phenylimidazo[1,2-a]pyridine. (2025). ResearchGate. [Link]

-

FT-IR and FT-Raman spectral investigation, UV, NMR and DFT computations of 2, 3-dichloro-5-trifluoromethyl pyridine. (2017). ResearchGate. [Link]

-

13C NMR Spectroscopy. Thieme. [Link]

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022). ACS Publications. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. [Link]

-

13C NMR spectroscopy. NPTEL. [Link]

-

Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl). Journal of Chemical and Pharmaceutical Research. [Link]

-

Zn(II) Heteroleptic Halide Complexes with 2-Halopyridines: Features of Halogen Bonding in Solid State. (2020). MDPI. [Link]

-

FT-IR and FT-Raman spectral investigation, UV, NMR and DFT computations of 2, 3-dichloro-5- trifluoromethyl pyridine. International Journal of ChemTech Research. [Link]

-

This compound, 97%, Thermo Scientific Chemicals. Fisher Scientific. [Link]

-

Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. (2015). PubMed. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. This compound CAS#: 89719-92-6 [chemicalbook.com]

- 5. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

The Strategic Utility of 2,5-Dichloro-4-(trifluoromethyl)pyridine in Contemporary Drug Discovery

CAS Number: 89719-92-6

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Fluorinated Pyridines in Medicinal Chemistry

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug design. The trifluoromethyl group (-CF3), in particular, offers a unique combination of properties—high electronegativity, metabolic stability, and lipophilicity—that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. When appended to a pyridine ring, a privileged heterocycle in medicinal chemistry, the resulting trifluoromethylpyridine (TFMP) building blocks are of immense value. This guide provides a comprehensive technical overview of 2,5-Dichloro-4-(trifluoromethyl)pyridine, a versatile intermediate that is increasingly utilized in the synthesis of high-value therapeutic agents. We will delve into its synthesis, reactivity, and applications, with a particular focus on its role in the development of next-generation kinase and ion channel inhibitors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis and process development.

| Property | Value | Source |

| CAS Number | 89719-92-6 | |

| Molecular Formula | C₆H₂Cl₂F₃N | |

| Molecular Weight | 215.99 g/mol | |

| Appearance | Liquid | |

| Density | 1.542 g/mL at 25 °C | |

| Refractive Index | n20/D 1.482 |

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two singlets in the aromatic region, corresponding to the protons at the C3 and C6 positions of the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the two chlorine atoms and the trifluoromethyl group.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the pyridine ring carbons. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts of the chlorinated carbons will be significantly downfield.[1]

-

¹⁹F NMR: A single, sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4). The molecular ion peak (M+) would be observed at m/z 215, with the corresponding isotopic peaks at 217 and 219.

Synthesis Strategies: A Plausible and Validated Approach

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible literature, a robust and logical synthetic route can be constructed based on established methodologies for the preparation of analogous trifluoromethylpyridines.[2][3] The most common and industrially scalable approach involves the chlorination and subsequent fluorination of a suitable picoline precursor.

A plausible synthetic pathway would commence with 4-picoline. The key transformations would involve:

-

Chlorination of the Methyl Group: Radical chlorination of 4-picoline to introduce chlorine atoms to the methyl group.

-

Fluorination of the Trichloromethyl Group: Exchange of chlorine for fluorine atoms using a fluorinating agent like hydrogen fluoride (HF) to form the trifluoromethyl group.

-

Ring Chlorination: Introduction of chlorine atoms onto the pyridine ring at the 2 and 5 positions.

This multi-step process requires careful control of reaction conditions to manage regioselectivity and avoid the formation of undesired byproducts.[2]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the differential reactivity of the two chlorine substituents and the overall electron-deficient nature of the pyridine ring. The chlorine at the 2-position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the 5-position. This regioselectivity allows for a stepwise and controlled functionalization of the pyridine core.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing trifluoromethyl group and the ring nitrogen atom activate the chlorine atoms towards displacement by nucleophiles. This allows for the introduction of a wide range of substituents, including:

-

Amines: Reaction with primary and secondary amines provides access to aminopyridine derivatives.

-

Alkoxides and Phenoxides: Formation of ether linkages.

-

Thiols: Introduction of sulfur-containing moieties.

The choice of solvent and base is critical in controlling the outcome of these reactions and preventing side reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.

-

Suzuki-Miyaura Coupling: The reaction with boronic acids or their esters enables the introduction of aryl, heteroaryl, or alkyl groups at the 2- or 5-positions. This reaction is instrumental in building the complex molecular architectures often found in kinase inhibitors.

-

Buchwald-Hartwig Amination: This reaction provides an alternative and often milder method for the formation of C-N bonds, coupling the dichloropyridine with a wide variety of amines. This is particularly useful for introducing complex or sterically hindered amine fragments.

The ability to selectively perform these coupling reactions at the 2- and 5-positions, often sequentially, makes this building block a highly valuable tool for combinatorial chemistry and the rapid generation of compound libraries for drug screening.

Application in Drug Discovery: A Key Building Block for Kinase and Ion Channel Inhibitors

This compound has been identified as a key intermediate in the synthesis of potent and selective inhibitors of therapeutically relevant targets, including Nav1.7 sodium channels and various kinases.[4]

Case Study: Synthesis of Nav1.7 Inhibitors

Nav1.7 is a voltage-gated sodium channel that plays a crucial role in pain signaling. Inhibitors of Nav1.7 are actively being pursued as a new class of non-opioid analgesics. The synthesis of certain Nav1.7 inhibitors utilizes this compound as a central scaffold.

The general synthetic workflow can be visualized as a stepwise functionalization of the pyridine core, leveraging the differential reactivity of the two chlorine atoms.

Caption: Synthetic workflow for Nav1.7 inhibitors.

This modular approach allows for the systematic exploration of the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties.

Experimental Protocols: Foundational Methodologies

While a specific protocol for the synthesis of this compound is not provided, the following are representative, self-validating protocols for key transformations involving similar dichloropyridine scaffolds. These protocols are intended to serve as a starting point for methods development.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the selective mono-arylation of a dichloropyridine at the more reactive position.

Materials:

-

2,5-Dichloropyridine derivative

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water or DME)

Procedure:

-

To a reaction vessel, add the 2,5-dichloropyridine derivative (1.0 eq), arylboronic acid (1.1-1.5 eq), and base (2.0-3.0 eq).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent, followed by the palladium catalyst (0.01-0.05 eq).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general method for the amination of a chloro-pyridine intermediate.

Materials:

-

Chloro-pyridine substrate

-

Amine

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos, SPhos)

-

Base (e.g., NaOtBu or Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, combine the chloro-pyridine substrate (1.0 eq), palladium precatalyst (0.01-0.05 eq), and phosphine ligand (0.01-0.05 eq).

-

Add the base (1.2-2.0 eq) and the anhydrous, degassed solvent.

-

Add the amine (1.1-1.5 eq) and seal the reaction vessel.

-

Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

Safety and Handling

This compound is classified as acutely toxic if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a highly valuable and versatile building block for modern drug discovery. Its unique substitution pattern allows for selective and sequential functionalization through a variety of robust chemical transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Its demonstrated utility in the synthesis of potent kinase and ion channel inhibitors underscores its importance for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the creation of novel therapeutics.

References

- Supporting Information for a scientific publication. (Details not fully provided in search results)

- Supporting Information from The Royal Society of Chemistry. (Details not fully provided in search results)

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 156-173. Available from: [Link]

- 1H-NMR spectrum of 2,6-Dichloro-4-(trifluoromethyl)pyridine. TCI Chemicals. (PDF link not directly available)

-

Preparation of (trifluoromethyl)pyridines. European Patent Office - EP 0110690 A1. Available from: [Link]

- 13C NMR Spectroscopy chapter. (Source not fully identified)

- US Patent Application US20140135497A1. Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.

- Detailed experimental procedure for the synthesis of 4-fluoropyridine. (Source not fully identified)

-

2-Chloro-4-trifluoromethylpyridine. NIST WebBook. Available from: [Link]

- This compound product information.

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available from: [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 156-173. Available from: [Link]

- Journal of the Chemical Society, Perkin Transactions 2. (Specific article details not fully provided in search results)

-

Synthesis of 2,5-difluoro-4-chloropyrimidine. PrepChem.com. Available from: [Link]

- Supporting Information for an article on Aerobic C-N Bond Activation. (Details not fully provided in search results)

- Organic Chemistry Data website. (Specific page on 13C NMR Chemical Shifts).

-

Rosini, S., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14493-14559. Available from: [Link]

-

2,3-Dichloro-5-(trifluoromethyl)pyridine. PubChem. Available from: [Link]

Sources

- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iskweb.co.jp [iskweb.co.jp]

2,5-Dichloro-4-(trifluoromethyl)pyridine molecular weight

An In-depth Technical Guide to 2,5-Dichloro-4-(trifluoromethyl)pyridine: Properties, Synthesis, and Applications

Executive Summary

This compound is a halogenated and fluorinated pyridine derivative of significant interest to the chemical, pharmaceutical, and agrochemical industries. The presence of a trifluoromethyl group—a critical bioisostere for modulating metabolic stability and lipophilicity—combined with two reactive chlorine sites on the pyridine ring, makes this compound a versatile building block for complex molecular synthesis.[1][2] This guide provides a comprehensive technical overview of its core physicochemical properties, outlines prevalent synthesis strategies, details its applications in research and development, and provides essential safety and handling protocols for laboratory professionals.

Introduction: The Strategic Value of Trifluoromethylpyridines

In modern drug discovery and agrochemical design, the incorporation of fluorine atoms into organic molecules is a well-established strategy for enhancing biological activity and optimizing pharmacokinetic profiles.[1] The trifluoromethyl (CF₃) group, in particular, is prized for its high metabolic stability, strong electron-withdrawing nature, and its ability to increase a molecule's lipophilicity, thereby improving membrane permeability.[1][2]

Trifluoromethylpyridine (TFMP) scaffolds are key structural motifs in a wide array of commercial products, including fungicides, herbicides, and insecticides.[3][4][5] this compound serves as a prime example of a TFMP intermediate, offering multiple reaction pathways for further chemical elaboration, primarily through nucleophilic substitution of its chlorine atoms. This dual reactivity makes it a valuable precursor for creating diverse libraries of compounds for screening and lead optimization.

Physicochemical and Spectroscopic Profile

The precise characterization of a chemical intermediate is fundamental to its effective use in synthesis. The properties of this compound are well-documented across chemical supplier databases.

Molecular Structure

The arrangement of the chloro and trifluoromethyl substituents on the pyridine ring dictates its reactivity and steric profile.

Caption: Molecular structure of this compound.

Quantitative Data Summary

The key physical and chemical identifiers for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 215.99 g/mol | |

| CAS Number | 89719-92-6 | [6] |

| Empirical Formula | C₆H₂Cl₂F₃N | |

| Physical Form | Liquid | |

| Density | 1.542 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.482 | [7] |

| InChI Key | GFTRYJQAASFSIB-UHFFFAOYSA-N | [7] |

| SMILES String | FC(F)(F)c1cc(Cl)ncc1Cl | [7] |

Anticipated Spectroscopic Characteristics

-

¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. Each signal would likely appear as a singlet or a very finely split doublet due to small long-range couplings.

-

¹³C NMR: Six signals are expected, five for the pyridine ring carbons and one for the trifluoromethyl carbon. The carbon attached to the CF₃ group will show a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: A single, sharp singlet is anticipated, as all three fluorine atoms in the CF₃ group are chemically equivalent.

-

Mass Spectrometry (EI): The mass spectrum would show a prominent molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2, M+4) due to the presence of two chlorine atoms.[9]

Synthesis Strategies and Methodologies

The synthesis of polychlorinated trifluoromethylpyridines is a non-trivial process that typically follows one of two major pathways: direct halogenation of a picoline precursor or a cyclocondensation reaction using a fluorinated building block.

Caption: General synthetic workflows for producing trifluoromethylpyridines.

Protocol 1: Synthesis via Vapor-Phase Halogenation (Exemplary)

This method leverages a high-temperature, catalyzed reaction to simultaneously introduce chlorine and fluorine atoms.[4][10] Controlling the reaction conditions is critical to achieving the desired regioselectivity.

Objective: To synthesize this compound from 4-picoline.

Methodology:

-

Reactor Setup: A simultaneous vapor-phase reactor containing a fluidized bed of a transition metal-based catalyst (e.g., iron fluoride) is prepared.[4]

-

Precursor Introduction: Gaseous 4-picoline, chlorine gas (Cl₂), and a fluorine source (e.g., anhydrous HF) are introduced into the reactor at a controlled molar ratio.

-

Reaction Execution: The reaction is maintained at a high temperature (>300°C). The causality here is that high thermal energy is required to overcome the activation energy for both C-H bond chlorination on the ring and the halogen exchange on the methyl group.

-

Product Collection: The effluent gas stream is cooled to condense the product mixture, which will contain the target compound along with various other chlorinated and fluorinated isomers.

-

Purification: The crude product is subjected to fractional distillation followed by preparative gas chromatography or column chromatography to isolate the this compound isomer with high purity. This step is self-validating through analytical GC-MS and NMR of the collected fractions.

Core Applications in Research and Development

The utility of this compound stems from its identity as a functionalized building block. The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse functional groups.

Caption: General schematic of a nucleophilic aromatic substitution (SNAr) reaction.

Applications in Agrochemical Synthesis

The trifluoromethylpyridine core is a proven pharmacophore in numerous pesticides.[3][4] While specific commercial products may arise from different isomers, the 4-CF₃ pyridine scaffold is known to be effective. For instance, the herbicide Pyroxsulam contains a 2-methoxy-4-(trifluoromethyl)pyridine substructure, demonstrating the value of this substitution pattern.[4][5] Researchers can use this compound as a starting material to synthesize novel analogues of such compounds, replacing the chlorine atoms with moieties designed to enhance efficacy or broaden the spectrum of activity.

Applications in Drug Discovery

In medicinal chemistry, the CF₃ group is a powerful tool for optimizing lead compounds.[1][2] The subject compound provides a rigid scaffold onto which pharmacologically relevant groups can be attached.

-

Metabolic Blocking: The C-F bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[1]

-

Lipophilicity Tuning: The CF₃ group increases the Hansch lipophilicity parameter (π value of +0.88), which can be leveraged to improve a drug candidate's ability to cross cellular membranes.[1]

-

Scaffold for Kinase Inhibitors: The pyridine ring is a common hinge-binding motif in many kinase inhibitors. This compound allows for the development of new inhibitor libraries where substituents at the 2- and 5-positions can be varied to explore the kinase's active site.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of this compound is paramount for laboratory safety.

| Hazard Information | Handling and Storage Recommendations |

| Signal Word: Danger | Engineering Controls: Use only in a well-ventilated chemical fume hood. |

| GHS Hazard Statements: - H301: Toxic if swallowed.- H315: Causes skin irritation.[11]- H319: Causes serious eye irritation.[11]- H335: May cause respiratory irritation.[11] | Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat. |

| GHS Precautionary Statements: - P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Storage Conditions: Store in a cool, dry place.[11] Keep the container tightly sealed and consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[11] Recommended storage temperature is 2-8°C. |

| Incompatibilities: Strong oxidizing agents.[11] | Spill Response: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. |

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular innovation. Its combination of a metabolically robust trifluoromethyl group and two reactive chlorine handles provides a reliable and versatile platform for synthesizing next-generation agrochemicals and pharmaceuticals. Understanding its physicochemical properties, synthesis routes, and reaction potential allows researchers and drug development professionals to fully leverage its capabilities in their R&D programs. Future work will likely focus on developing more regioselective and environmentally benign synthesis methods and expanding its application in novel therapeutic areas.

References

-

Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central, National Institutes of Health. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. [Link]

- Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.

-

2,3-Dichloro-5-(trifluoromethyl)pyridine. PubChem, National Institutes of Health. [Link]

-

2,5-Dichloro-3-(trifluoromethyl)pyridine. PubChem, National Institutes of Health. [Link]

-

Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. ResearchGate. [Link]

- Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.

-

This compound, 97%. Scientific Laboratory Supplies. [Link]

-

(PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]

-

2-Chloro-4-trifluoromethylpyridine. NIST WebBook. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed, National Institutes of Health. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. 2-Chloro-4-trifluoromethylpyridine [webbook.nist.gov]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 11. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-Depth Technical Guide to the Safe Handling of 2,5-Dichloro-4-(trifluoromethyl)pyridine

This document provides a comprehensive safety and handling guide for 2,5-Dichloro-4-(trifluoromethyl)pyridine (CAS No: 89719-92-6), a critical intermediate in synthetic chemistry. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a standard Safety Data Sheet (SDS) to offer a deeper, field-proven perspective on risk mitigation. Our core philosophy is that true safety in the laboratory is achieved not by merely following rules, but by understanding the scientific principles behind them.

Section 1: Core Chemical Identity and Properties

This compound is a halogenated pyridine derivative. The presence of two chlorine atoms and a trifluoromethyl group on the pyridine ring significantly influences its reactivity and toxicological profile. Understanding its fundamental physicochemical properties is the first step in a robust risk assessment.

| Property | Value | Source |

| CAS Number | 89719-92-6 | [1][2] |

| Molecular Formula | C₆H₂Cl₂F₃N | [1] |

| Molecular Weight | 215.99 g/mol | [1] |

| Physical Form | Liquid | |

| Density | 1.542 g/mL at 25 °C | |

| Refractive Index | n20/D 1.482 | |

| Storage Temperature | 2-8°C | |

| Flash Point | Not applicable |

Section 2: Hazard Analysis and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary dangers are acute toxicity if ingested and severe irritation to the skin, eyes, and respiratory system. The "Danger" signal word indicates a high potential for harm if exposure occurs.

| GHS Classification | Hazard Code | Description |

| Acute Toxicity, Oral | H301 | Toxic if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Source:[1]

Caption: Primary hazard pathways for this compound.

Section 3: The Hierarchy of Controls: A Proactive Safety Framework

Effective risk management relies on the "Hierarchy of Controls," a framework that prioritizes safety strategies from most to least effective. Relying solely on Personal Protective Equipment (PPE) is an insufficient safety strategy.

Caption: The Hierarchy of Controls prioritizes systematic risk reduction.

For this specific compound, Engineering Controls (i.e., consistent use of a certified chemical fume hood) are the most critical, non-negotiable control measure.

Section 4: Standard Operating Protocol for Laboratory Handling

This protocol is designed as a self-validating system. Each step is a checkpoint to ensure the previous safety measure is in place.

4.1 Pre-Experiment Safety Verification

-

Fume Hood Certification: Verify the chemical fume hood has been certified within the last year. Check the airflow monitor to ensure it is functioning correctly.

-

Emergency Equipment Check: Confirm the location and operational status of the nearest safety shower and eyewash station.[3]

-

PPE Assembly: Gather all required PPE before approaching the chemical storage area.

4.2 Required Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory. Standard safety glasses do not provide adequate protection from splashes.

-

Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended for transfers of significant quantities. Always check manufacturer-specific glove compatibility charts.

-

Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.

4.3 Step-by-Step Handling Procedure

-

Work Area Preparation: All work must be conducted inside a chemical fume hood. The sash should be kept as low as possible.

-

Chemical Transport: Transport the container in a secondary, chemically resistant container.

-

Dispensing: Use a syringe or cannula for liquid transfers to minimize exposure to vapors. Avoid pouring directly from the bottle.

-

Post-Handling: Tightly seal the container. Decontaminate the exterior of the primary container with a suitable solvent (e.g., isopropanol) before returning it to storage.

-

Waste Disposal: All contaminated materials (gloves, pipette tips, paper towels) must be disposed of as hazardous waste in a designated, sealed container.

-

Hygiene: Wash hands and arms thoroughly with soap and water after the procedure is complete, even if gloves were worn.[2]

Section 5: Emergency Protocols

Rapid and correct response during an emergency can significantly mitigate harm.

5.1 First Aid Measures

| Exposure Route | Protocol |

| Inhalation | Immediately move the affected person to fresh air. Keep them at rest in a position comfortable for breathing. If the person feels unwell or has difficulty breathing, call a POISON CENTER or physician immediately.[2][4] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. If skin irritation develops or persists, seek medical attention.[2][4] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1][2][4] |

| Ingestion | DO NOT induce vomiting. Immediately call a POISON CENTER or physician. Rinse the mouth with water.[1][2] |

5.2 Accidental Release (Spill) Protocol This protocol applies to small laboratory spills (<100 mL) manageable by trained personnel.

-

Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the lab and call emergency services.

-

Contain: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to dike the spill and prevent it from spreading.

-

Neutralize/Absorb: Gently cover the spill with the absorbent material, working from the outside in.

-

Collect: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

-

Report: Report the incident to the laboratory supervisor or safety officer.

Caption: Workflow for a small-scale laboratory spill response.

Section 6: Storage, Stability, and Disposal

6.1 Storage and Stability

-

Temperature: Store in a refrigerator at 2-8°C to maintain long-term stability.

-

Security: The substance must be stored in a locked cabinet or facility due to its acute toxicity classification.[1][2]

-

Conditions: Keep the container tightly sealed and in a dry, well-ventilated area.[2][5]

-

Incompatibilities: Store away from strong oxidizing agents.[5]

-

Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[6]

6.2 Disposal Considerations Disposal of this compound and its containers must be handled as hazardous waste. Do not dispose of it in drains or standard trash. All disposal must be conducted through a licensed hazardous waste management company in strict accordance with local, state, and federal regulations.

References

-

PubChem, Compound Summary for 2,3-Dichloro-5-(trifluoromethyl)pyridine. [Link]

-

Cole-Parmer, Material Safety Data Sheet for 2,3-Dichloro-5-(Trifluoromethyl)pyridine. [Link]

-

Cole-Parmer, Material Safety Data Sheet for 2-Chloro-5-(trifluoromethyl)pyridine. [Link]

-

PENGLAI, Exploring 2,3-Dichloro-5-(Trifluoromethyl)Pyridine: Properties and Applications. [Link]

Sources

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.fi [fishersci.fi]

- 5. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

2,5-Dichloro-4-(trifluoromethyl)pyridine structural formula

An In-Depth Technical Guide to 2,5-Dichloro-4-(trifluoromethyl)pyridine: Structure, Synthesis, and Applications

Executive Summary

In the landscape of modern medicinal and agricultural chemistry, fluorinated heterocyclic compounds have become indispensable tools for the design of novel active ingredients. The strategic incorporation of fluorine, particularly as a trifluoromethyl (CF₃) group, can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides a comprehensive technical overview of this compound, a key building block within this privileged class of molecules. We will delve into its core structural and physicochemical properties, explore robust synthetic methodologies, detail its chemical reactivity and key transformations, and discuss its application as a versatile intermediate in the development of complex, high-value molecules. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique properties of this powerful scaffold.

Core Structural and Physicochemical Properties

This compound is a substituted pyridine ring featuring two chloro substituents and a trifluoromethyl group. The pyridine nitrogen, along with the strongly electron-withdrawing nature of the chlorine and CF₃ groups, renders the aromatic ring electron-deficient. This electronic profile is central to the molecule's reactivity, particularly its susceptibility to nucleophilic aromatic substitution, making it an exceptionally useful synthetic intermediate.

Caption: General synthetic workflow via the Halogen Exchange (Halex) pathway.

Approach 2: Cyclocondensation

An alternative strategy involves constructing the pyridine ring from acyclic building blocks that already contain the trifluoromethyl group. [2]This approach offers high regiochemical control. For instance, a reaction involving a trifluoromethyl-containing 1,3-dicarbonyl equivalent and an amine source can be envisioned to form the core heterocyclic structure, which would then undergo subsequent chlorination steps.

Protocol: Illustrative Synthesis via Halex Reaction

This protocol is a representative, conceptual workflow and must be adapted and optimized for specific laboratory conditions by qualified personnel.

-

Trichloromethylation: Charge a suitable reactor with 4-(trichloromethyl)pyridine. Causality: This intermediate is the direct precursor for the Halex reaction.

-

Ring Chlorination: Introduce chlorine gas at elevated temperatures (e.g., 150-250 °C). The reaction progress is monitored by Gas Chromatography (GC) until the desired 2,5-dichloro-4-(trichloromethyl)pyridine is the major product. Causality: High temperature and the presence of a radical initiator (if needed) facilitate the electrophilic chlorination of the electron-deficient pyridine ring.

-

Fluorination (Halex): In a pressure-rated, corrosion-resistant reactor (e.g., Hastelloy), the chlorinated intermediate is treated with anhydrous hydrogen fluoride (aHF) at elevated temperature and pressure. A catalyst such as an iron halide may be employed. [3]Causality: The high bond energy of C-F makes this exchange thermodynamically favorable. The catalyst facilitates the fluoride-chloride exchange at the CCl₃ group.

-

Work-up and Purification: After the reaction, excess HF is carefully neutralized. The organic phase is separated, washed with an aqueous base (e.g., NaHCO₃ solution), dried over a desiccant (e.g., MgSO₄), and filtered. The final product is purified by fractional distillation under reduced pressure to yield this compound. Causality: The work-up removes acidic byproducts and water, and distillation separates the target compound from starting materials and side products based on boiling point differences.

Key Chemical Transformations and Reactivity

The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms. The chlorine at the 2-position is highly activated towards nucleophilic aromatic substitution (SₙAr) due to the ortho- and para-electron-withdrawing effects of the ring nitrogen and the CF₃ group, respectively. The chlorine at the 5-position is less reactive but can be displaced under more forcing conditions or by using transition metal catalysis.

Caption: Key reaction pathways for this compound.

Protocol: Suzuki Cross-Coupling

-

Reactor Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ (2.0 eq.). Causality: The inert atmosphere prevents the degradation of the palladium catalyst. The boronic acid is the coupling partner, and the base is required for the transmetalation step in the catalytic cycle.

-

Solvent Addition and Reaction: Add a degassed solvent mixture, typically dioxane/water (4:1). Causality: The solvent system is chosen to dissolve both the organic and inorganic reagents.

-

Heating: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired 2-aryl-5-chloro-4-(trifluoromethyl)pyridine. Causality: Chromatography separates the product from residual catalyst, unreacted starting materials, and homocoupled byproducts.

Spectroscopic and Analytical Characterization

Unambiguous identification of this compound is achieved through a combination of spectroscopic techniques. Each method provides a unique fingerprint of the molecule's structure.

Table 2: Expected Spectroscopic Signatures

| Technique | Expected Data | Rationale |

| ¹H NMR | Two singlets in the aromatic region (δ 7.5-9.0 ppm). | The two non-equivalent protons on the pyridine ring (H-3 and H-6) do not have adjacent proton neighbors, resulting in singlets. Their chemical shifts are influenced by the surrounding substituents. [4] |

| ¹³C NMR | ~6 distinct signals. The CF₃ carbon will appear as a quartet due to ¹J(C-F) coupling. The carbon at C4 will also show coupling to the fluorine atoms. | The molecule has 6 unique carbon atoms. C-F coupling is a hallmark of fluorinated compounds. [5] |

| ¹⁹F NMR | A single sharp peak (singlet) in the region typical for CF₃ groups attached to an aromatic ring. | The three fluorine atoms of the CF₃ group are chemically equivalent and do not couple to other fluorine atoms. |

| Mass Spec (EI) | Molecular ion (M⁺) peak with a characteristic isotopic cluster for two chlorine atoms (M, M+2, M+4 in a ~9:6:1 ratio). | The presence of two chlorine atoms gives a predictable and easily identifiable isotopic pattern. [6] |

| FT-IR | Strong absorption bands in the 1350-1100 cm⁻¹ region (C-F stretching) and characteristic bands for the chlorinated aromatic ring. | The C-F bonds have a large dipole moment, leading to strong IR absorptions. [7] |

Applications in Research and Development

This compound is not typically an end-product but rather a high-value intermediate for accessing more complex molecular targets. Its trifluoromethylpyridine core is found in numerous commercial agrochemicals and is a highly sought-after motif in pharmaceutical discovery. [2][8]

-

Agrochemicals: The trifluoromethylpyridine scaffold is a key component of herbicides, fungicides, and insecticides. The presence of the CF₃ group often enhances efficacy and modulates the compound's environmental persistence. [9]* Pharmaceuticals: In drug discovery, this building block allows for the systematic exploration of chemical space. The two distinct chlorine atoms serve as orthogonal synthetic handles, enabling the creation of diverse compound libraries for screening against various biological targets, such as kinases, G-protein coupled receptors, and ion channels. [1]The CF₃ group can improve cell membrane permeability and block metabolic degradation at the site of substitution, leading to improved pharmacokinetic profiles. [10]

Caption: Role as a key intermediate in pharmaceutical and agrochemical R&D.

Safety and Handling

This compound is classified as acutely toxic if swallowed and causes skin and eye irritation. [11]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. Recommended storage temperature is 2-8°C. [11]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

Cheméo. (n.d.). Chemical Properties of 2-Chloro-4-trifluoromethylpyridine (CAS 81565-18-6). Retrieved from [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). 2-Chloro-4-(trifluoromethyl)pyridine, 97%. Retrieved from [Link]

-

Tsukamoto, M., & Nakamura, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 146–155. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from [Link]

- Google Patents. (1998). WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]

-

Tsukamoto, M., & Nakamura, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dichloro-3-(trifluoromethyl)pyridine. Retrieved from [Link]

- Google Patents. (1984). EP 0110690 A1 - Preparation of (trifluoromethyl)pyridines.

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Banks, R. E., & Sparkes, G. R. (1972). Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some of their reactions. Journal of the Chemical Society, Perkin Transactions 1, 2964-2970. Available from: [Link]

-

ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: a critical perspective on the molecular-level characterization of DOM. Retrieved from [Link]

-

St John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) FT-IR and FT-Raman spectral investigation, UV, NMR and DFT computations of 2, 3-dichloro-5-trifluoromethyl pyridine. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl). Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. youtube.com [youtube.com]

- 5. jocpr.com [jocpr.com]

- 6. files.eric.ed.gov [files.eric.ed.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. This compound 97 89719-92-6 [sigmaaldrich.com]

An In-depth Technical Guide to the Chemical Compatibility of 2,5-Dichloro-4-(trifluoromethyl)pyridine

For distribution to: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-Dichloro-4-(trifluoromethyl)pyridine is a critical heterocyclic building block in modern medicinal and agricultural chemistry. Its utility is largely dictated by the strategic placement of two chlorine atoms and a strongly electron-withdrawing trifluoromethyl group on a pyridine core. This unique substitution pattern creates a highly electron-deficient aromatic system, predisposing the molecule to specific reaction pathways, most notably nucleophilic aromatic substitution (SNAr). A comprehensive understanding of its chemical compatibility—its reactivity, stability, and incompatibility with other reagents—is paramount for designing safe, efficient, and robust synthetic routes. This guide provides an in-depth analysis of the molecule's reactivity profile, offers practical guidance on compatible and incompatible materials, details best practices for handling and storage, and presents an illustrative experimental protocol to ground these principles in a practical laboratory context.

Physicochemical Properties and Structural Analysis

A foundational understanding of a chemical's physical properties is essential for its proper handling and use in synthesis. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 89719-92-6 | [1][2] |

| Molecular Formula | C₆H₂Cl₂F₃N | [2] |

| Molecular Weight | 215.99 g/mol | [2] |

| Appearance | Liquid | [2] |

| Density | 1.542 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.482 | [2] |

The key to this molecule's reactivity lies in its structure. The pyridine nitrogen and the trifluoromethyl group are potent electron-withdrawing groups. This effect is additive, significantly reducing the electron density of the aromatic ring and making it highly susceptible to attack by nucleophiles. This electrophilic nature is the defining characteristic of its chemical compatibility profile.

Core Reactivity and Chemical Compatibility

The primary mode of reaction for this compound is Nucleophilic Aromatic Substitution (SNAr) . The electron-deficient nature of the pyridine ring facilitates the addition of a nucleophile, forming a stabilized Meisenheimer intermediate, followed by the elimination of a chloride ion.[3][4] This mechanism is distinct from SN2 reactions and is fundamental to understanding the compound's compatibility.[5]

Incompatible Chemical Classes

The following classes of reagents should be considered incompatible or should be used with extreme caution, as they can initiate vigorous, often exothermic, and potentially hazardous reactions.

-

Strong Bases (e.g., Alkoxides, Hydroxides, Organometallics): These are potent nucleophiles that readily attack the pyridine ring. The use of reagents like sodium methoxide, potassium tert-butoxide, or sodium hydroxide will lead to rapid substitution of one or both chlorine atoms.[6] Such reactions can be highly exothermic and must be controlled with appropriate cooling and slow addition.

-

Amines and Ammonia: Primary and secondary amines are excellent nucleophiles for this system.[5] Reactions are often used synthetically but are incompatible with uncontrolled mixing. The reaction rate is dependent on the nucleophilicity of the amine and the reaction temperature.

-

Thiols and Thiolates: Sulfur nucleophiles are generally very reactive towards electron-deficient aromatic rings and will readily displace the chlorine atoms.

-

Strong Oxidizing Agents: While the pyridine ring is somewhat resistant to oxidation due to its electron-deficient nature, strong oxidizers (e.g., permanganates, perchloric acid) should be avoided as they can lead to degradation and potentially violent reactions under certain conditions.[7]

-

Strong Acids: Concentrated strong acids can protonate the pyridine nitrogen. While this can further activate the ring towards nucleophilic attack, it can also lead to unwanted side reactions or degradation, especially at elevated temperatures. Storage with strong acids is ill-advised.[7][8]

Compatible Chemical Classes

These materials are generally considered compatible for storage and as reaction media, provided they are free from significant contamination with incompatible substances.

-

Aprotic Solvents: Ethers (THF, Dioxane), chlorinated solvents (DCM, Chloroform), aromatic hydrocarbons (Toluene, Xylene), and polar aprotic solvents (DMF, DMSO, Acetonitrile) are excellent choices for dissolving and reacting this compound.

-

Water: The compound shows limited reactivity with water at neutral pH and ambient temperature. However, prolonged exposure or heating can lead to slow hydrolysis.

-

Weak Acids and Bases: Dilute, weak acids and bases are generally compatible under ambient conditions, but their use at elevated temperatures should be evaluated on a case-by-case basis.

-

Alcohols (as solvents): While alcohols can act as nucleophiles in the presence of a strong base, they are generally suitable as solvents at neutral pH.

Chemical Compatibility Summary Table

| Chemical Class | Compatibility | Rationale & Key Considerations |

| Strong Bases | Incompatible | Initiates rapid, exothermic SNAr reactions. Requires strict temperature and addition control. |

| Strong Oxidizing Agents | Incompatible | Risk of uncontrolled oxidation and degradation.[9] |

| Strong Acids | Caution | Protonation of pyridine nitrogen can alter reactivity. Avoid for long-term storage.[8] |

| Amines/Ammonia | Caution | Highly reactive nucleophiles. Reaction must be controlled.[5] |

| Thiols/Thiolates | Caution | Potent nucleophiles leading to rapid substitution. |

| Aprotic Solvents | Compatible | Generally inert and suitable as reaction media. |

| Water | Compatible | Stable at neutral pH and ambient temperature; slow hydrolysis possible. |

| Alcohols (neutral) | Compatible | Suitable as solvents; can become reactive nucleophiles if deprotonated by a base. |

Safe Handling and Storage

Proper handling and storage are critical to maintaining the chemical integrity of this compound and ensuring laboratory safety.

Personal Protective Equipment (PPE)

Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[10] Standard PPE includes:

Storage Recommendations

-

Container: Store in a tightly sealed container to prevent moisture ingress.

-

Temperature: Store in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition.[8][10] Some suppliers recommend refrigeration (2-8°C).[2]

-

Segregation: Crucially, store this compound segregated from incompatible chemicals, particularly strong bases, amines, and oxidizing agents.[8][12] Use secondary containment, such as plastic tubs, if storing in a cabinet with other chemical classes.[12]

Illustrative Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes a representative SNAr reaction, highlighting the practical application of the compatibility principles discussed. This procedure is illustrative and should be adapted and optimized for specific substrates and scales.

Reaction: Synthesis of 4-(4-aminophenoxy)-5-chloro-2-(trifluoromethyl)pyridine, a precursor analogous to intermediates used in the synthesis of kinase inhibitors like Sorafenib.[6][13][14]

Objective: To demonstrate a controlled reaction with a nucleophile (4-aminophenol) under basic conditions.

Methodology:

-

Inert Atmosphere Setup (Causality: Expertise):

-

Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen/argon inlet.

-

Rationale: The use of a strong base (potassium tert-butoxide) necessitates an inert atmosphere to prevent reaction with atmospheric moisture and carbon dioxide.

-

-

Reagent Charging (Causality: Trustworthiness):

-

To the flask, add 4-aminophenol (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF).

-

Begin stirring to dissolve the solid.

-

Rationale: DMF is a suitable polar aprotic solvent that effectively dissolves the reagents and facilitates the ionic SNAr mechanism.

-

-

Base Addition and Deprotonation (Causality: Experience):

-

Slowly add potassium tert-butoxide (1.1 eq) portion-wise to the stirred solution at room temperature. An exotherm may be observed.

-

Stir the resulting mixture for 30-45 minutes.

-

Rationale: The strong base deprotonates the hydroxyl group of 4-aminophenol, forming the more potent phenoxide nucleophile required for the substitution reaction.[6] Pre-forming the nucleophile before adding the electrophile ensures a controlled reaction initiation.

-

-

Electrophile Addition (Causality: Control):

-

Dissolve this compound (1.05 eq) in a small amount of anhydrous DMF.

-

Add this solution dropwise to the reaction mixture via an addition funnel over 20-30 minutes.

-

Rationale: Dropwise addition is critical for controlling the reaction exotherm. Adding the electrophile to the pre-formed nucleophile is a standard and safe practice in SNAr chemistry.

-

-

Reaction Monitoring (Causality: Validation):

-

Heat the reaction mixture to a specified temperature (e.g., 80-85 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

-

Rationale: Continuous monitoring confirms the consumption of starting materials and the formation of the product, preventing unnecessary heating or side reactions and ensuring the process is self-validating.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction to room temperature.

-

Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).[6]

-

Wash the organic layer with water and brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Conclusion

This compound is a highly valuable, yet reactive, chemical intermediate. Its compatibility is dominated by the high electrophilicity of its pyridine ring, making it extremely susceptible to nucleophilic attack. Safe and effective use of this reagent hinges on a thorough understanding of its incompatibility with strong bases, amines, and other nucleophiles, and requires strict control of reaction conditions. By adhering to the principles of chemical segregation in storage, proper PPE during handling, and controlled, well-monitored reaction protocols, researchers can confidently and safely leverage the synthetic potential of this important building block.

References

- A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. Benchchem.

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry.

- Synthesis method for sorafenib. Google Patents.

-

Synthesis of sorafenib derivatives 4a–e. ResearchGate. Available from: [Link]

-

Nucleophilic aromatic substitutions. YouTube. Available from: [Link]

-

Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. Available from: [Link]

-

Pyridine Handling Procedures. Washington State University. Available from: [Link]

- Process for the preparation of sorafenib. Google Patents.

- Process for the preparation of sorafenib and salts thereof. Google Patents.

-

A practical and efficient method for synthesis of sorafenib and regorafenib. ResearchGate. Available from: [Link]

-

SAFETY DATA SHEET - this compound. Fisher Scientific. Available from: [Link]

-

104690 - 2,6-Dichloro-3-(trifluoromethyl)pyridine - Safety Data Sheet. Available from: [Link]

-

Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]

-

Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

-

12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available from: [Link]

-

Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research. Available from: [Link]

-

Selective Trifluoromethylation of Pyridines. ChemistryViews. Available from: [Link]

-

Specific Chemical Handling and Storage. University of Wisconsin-Milwaukee. Available from: [Link]

-

Chemical Storage Guidelines. University of Colorado Anschutz Medical Campus. Available from: [Link]

-

Chemical Compatibility Database. Cole-Parmer. Available from: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available from: [Link]

-

2,3-Dichloro-5-(trifluoromethyl)pyridine. PubChem. Available from: [Link]

-

Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available from: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. Available from: [Link]

Sources

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound 97 89719-92-6 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]

- 7. Specific Chemical Handling and Storage - FAA USA Safety and Health Programs [uwm.edu]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 9. synquestlabs.com [synquestlabs.com]

- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 11. fishersci.com [fishersci.com]

- 12. research.cuanschutz.edu [research.cuanschutz.edu]

- 13. CN103724259A - Synthesis method for sorafenib - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 2,5-Dichloro-4-(trifluoromethyl)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,5-dichloro-4-(trifluoromethyl)pyridine in organic solvents. In the absence of extensive published quantitative data for this specific compound, this guide emphasizes the foundational principles and experimental methodologies required to generate and interpret reliable solubility data. We delve into the physicochemical properties of the target molecule, outline a detailed experimental protocol for solubility determination, discuss suitable analytical techniques for quantification, and explore the theoretical underpinnings of its solubility behavior. This document is intended to empower researchers in drug discovery, process chemistry, and materials science with the knowledge to effectively work with this and structurally related compounds.

Introduction

This compound is a halogenated pyridine derivative of significant interest in the synthesis of agrochemicals and pharmaceuticals.[1][2] Its trifluoromethyl group and chlorine substituents impart unique electronic and lipophilic properties, making it a valuable building block for creating complex molecular architectures. The solubility of this compound in various organic solvents is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), and formulation development. A thorough understanding of its solubility profile is therefore essential for optimizing synthetic routes and ensuring the successful transition from laboratory-scale experiments to industrial production.

This guide will provide a robust theoretical and practical framework for assessing the solubility of this compound. We will first examine its molecular structure and physicochemical properties to predict its likely solubility in different classes of organic solvents. Subsequently, a detailed, step-by-step experimental protocol for the quantitative determination of solubility will be presented, followed by a discussion of appropriate analytical methods for concentration measurement.

Theoretical Considerations for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This adage suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by its molecular structure, including the presence of polar functional groups and the overall molecular geometry.

2.1. Physicochemical Properties of this compound

To understand the solubility of this compound, we must first consider its key physicochemical properties:

| Property | Value | Source |

| Molecular Formula | C₆H₂Cl₂F₃N | |

| Molecular Weight | 215.99 g/mol | |

| Form | Liquid | |

| Density | 1.542 g/mL at 25 °C | |

| Refractive Index | n20/D 1.482 |

The presence of a nitrogen atom in the pyridine ring and electronegative chlorine and trifluoromethyl groups suggests that the molecule possesses a significant dipole moment, rendering it a polar molecule. However, the absence of hydrogen bond donors and the presence of lipophilic chloro- and trifluoromethyl groups will also strongly influence its interactions with solvents.

2.2. Predicting Solubility in Different Solvent Classes

Based on its structure, we can make the following qualitative predictions about the solubility of this compound:

-